(2,3-Dihydro-1-benzofuran-2-ylmethyl)(propyl)amine

Overview

Description

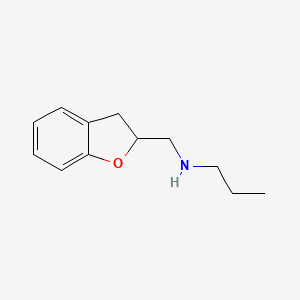

(2,3-Dihydro-1-benzofuran-2-ylmethyl)(propyl)amine is a secondary amine featuring a 2,3-dihydrobenzofuran core substituted at the 2-position with a methyl group linked to a propylamine moiety. The dihydrobenzofuran scaffold imparts partial saturation to the fused benzene-furan system, enhancing conformational rigidity compared to fully aromatic analogs.

Biological Activity

(2,3-Dihydro-1-benzofuran-2-ylmethyl)(propyl)amine is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound belongs to the class of secondary amines and features a benzofuran moiety. Its molecular formula is CHN, with a molecular weight of approximately 191.27 g/mol. The structure's unique propyl substitution on the nitrogen atom may influence its biological activity compared to other derivatives.

1. Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have shown effectiveness against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values for related benzofuran compounds ranging from 4.69 to 156.47 µM against Gram-positive and Gram-negative bacteria .

2. Neuropathic Pain Relief

Research has demonstrated that certain benzofuran derivatives can reverse neuropathic pain in animal models without affecting locomotor behavior. This suggests a potential therapeutic application for neuropathic pain management . The specific mechanisms involved may include modulation of cannabinoid receptors, particularly CB2, which are primarily expressed in immune tissues and linked to anti-inflammatory effects .

3. Anticancer Properties

Some derivatives of benzofuran have been investigated for their anticancer activities. A review highlighted that compounds in this class could inhibit liver tumor growth and exhibit cytotoxic effects against various cancer cell lines . The exact pathways through which these effects occur remain an area for further exploration.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study on a series of benzofuran derivatives demonstrated promising antibacterial activity, with specific compounds showing efficacy against Staphylococcus aureus and Escherichia coli. The research indicated that modifications to the benzofuran structure could enhance activity .

Case Study 2: Pain Management

In a controlled experiment involving spinal nerve ligation models, this compound was shown to significantly reduce pain responses in treated rats compared to controls, indicating its potential as a non-opioid analgesic .

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may act as an agonist for cannabinoid receptors, particularly CB2, which play a role in modulating pain and inflammation.

- Inhibition of Enzymatic Activity : Some studies suggest that related compounds can inhibit enzymes like lipoxygenase and cyclooxygenase, leading to reduced inflammatory responses .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | MIC Values (µM) | Notes |

|---|---|---|---|

| (2,3-Dihydro-1-benzofuran-5-ylmethyl)(propyl)amine | Antimicrobial | 4.69 - 156.47 | Effective against various bacteria |

| Benzofuran Derivative A | Anticancer | Varies | Inhibits liver tumor growth |

| Benzofuran Derivative B | Analgesic | N/A | Reduces neuropathic pain in models |

Scientific Research Applications

Chemical Overview

The compound has the molecular formula C13H17NO and a molecular weight of approximately 205.30 g/mol. It belongs to the class of secondary amines and features a benzofuran moiety, which is known for its diverse biological activities.

Neurological Disorders

Preliminary studies suggest that (2,3-Dihydro-1-benzofuran-2-ylmethyl)(propyl)amine may be a candidate for drug development targeting neurological disorders. Its structural similarity to other compounds that modulate neurotransmitter systems indicates potential efficacy in mood regulation and treatment of depression.

Anticancer Activity

Research into benzofuran derivatives has shown promising results in anticancer applications. Compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines. The unique substitution pattern in this compound may enhance its activity against specific cancer types .

Antimicrobial Properties

Benzofuran derivatives are also known for their antibacterial and antiviral properties. The compound's ability to interact with biological membranes may contribute to its effectiveness as an antimicrobial agent .

Case Study 1: Antidepressant Activity

A study investigated the effects of similar benzofuran derivatives on serotonin reuptake inhibition, which is crucial for antidepressant activity. The findings indicated that modifications in the benzofuran structure significantly affected binding affinity to serotonin transporters, suggesting that this compound could be optimized for enhanced antidepressant effects .

Case Study 2: Anticancer Efficacy

In vitro studies on compounds related to this compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism of action was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase, highlighting its potential as an anticancer agent .

Synthesis and Development

The synthesis of this compound can be approached through various synthetic routes involving benzofuran precursors. Detailed protocols are essential for optimizing yield and purity levels necessary for biological testing .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2,3-Dihydro-1-benzofuran-2-ylmethyl)(propyl)amine, and how can reaction yields be optimized?

The compound is typically synthesized via alkylation of the benzofuran scaffold with a propylamine derivative. Key steps include:

- Benzofuran intermediate preparation : Cyclization of substituted phenols under acidic conditions to form the dihydrobenzofuran core .

- Amine coupling : Use of nucleophilic substitution or reductive amination to attach the propylamine group. For example, urea derivatives can form via amine-isocyanate reactions (yields 60–93%) by controlling stoichiometry and using tertiary amines (e.g., triethylamine) to suppress side reactions .

- Purification : Column chromatography or recrystallization, guided by UV and NMR data for structural confirmation .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions on the benzofuran ring and propylamine chain. For example, methylene protons adjacent to the amine show characteristic splitting patterns .

- HPLC-MS : Detects impurities (e.g., unreacted intermediates) using reverse-phase columns and QSAR modeling to predict impurity profiles .

- UV spectroscopy : Monitors conjugation effects in the benzofuran ring, though λmax values may vary with solvent polarity .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation products (e.g., oxidation of the amine group).

- Stability-indicating assays : Use HPLC with photodiode array detection to track degradation kinetics. For related amines, mesoporous silica catalysts can stabilize against hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s interaction with monoamine receptors or enzymes?

Computational and experimental studies suggest:

- Receptor docking : The benzofuran ring’s π-π stacking with aromatic residues (e.g., in dopamine D2 receptors) enhances binding affinity. Propylamine’s flexibility allows optimal positioning in hydrophobic pockets .

- Enzyme inhibition : In vitro assays show competitive inhibition of monoamine oxidases (MAOs), with IC50 values correlating with substituent bulk. For analogs, N-alkyl chain length impacts selectivity between MAO-A and MAO-B .

Q. How do stereochemical variations influence pharmacological activity and blood-brain barrier (BBB) penetration?

- Enantioselective synthesis : Chiral resolution via HPLC with amylose-based columns reveals differences in receptor binding. (R)-enantiomers of benzofuran amines show 3–5× higher affinity for serotonin receptors than (S)-enantiomers .

- logBB prediction : Calculated logBB values (e.g., −0.67 to 0.69 for similar amines) indicate moderate BBB permeability. Propylamine’s hydrophobicity improves penetration compared to shorter alkyl chains .

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from assay conditions. For example:

- Receptor saturation : Radioligand binding assays (using ³H-labeled ligands) may show higher affinity than functional cAMP assays due to signal amplification .

- Cell line variability : HEK293 vs. CHO cells express differing levels of auxiliary proteins (e.g., β-arrestin), altering dose-response curves. Normalize data to endogenous receptor expression levels .

Q. Methodological Challenges and Solutions

Q. How can researchers optimize in vivo pharmacokinetic profiles while minimizing toxicity?

- Prodrug design : Introduce ester or carbamate groups on the amine to enhance solubility. Hydrolysis in plasma releases the active compound .

- Toxicology screening : Ames tests for mutagenicity and CYP450 inhibition assays identify metabolic liabilities. For related propylamines, N-nitrosation is a concern; add antioxidants (e.g., ascorbate) to formulations .

Q. What strategies improve selectivity for target receptors over off-target binding?

- Structure-activity relationship (SAR) : Modify the benzofuran’s substituents (e.g., electron-withdrawing groups reduce off-target binding to adrenergic receptors) .

- Molecular dynamics simulations : Predict conformational changes during receptor activation. For example, rigidifying the propylamine chain with cyclopropane reduces entropy-driven off-target effects .

Q. Safety and Handling

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

Amine Positioning : The target compound’s amine is separated from the benzofuran core by a methyl group, unlike 2-ethyl-5-propyl-2,3-dihydrobenzofuran-3-amine , where the amine is directly attached to the ring. This distinction may alter electronic interactions with biological targets.

Substituent Effects : The hexahydrobenzofuran analog in incorporates a bulky silyl ether group, likely increasing steric hindrance and lipophilicity compared to the target compound.

Tertiary vs. Secondary Amines : Carltonine-derived compound 33 features a tertiary amine, which typically exhibits reduced basicity but enhanced metabolic stability compared to secondary amines like the target compound.

Table 2: Hypothetical Property Comparison Based on Substituents

Notes:

- The target compound’s secondary amine may enhance solubility in aqueous media compared to tertiary analogs.

Properties

IUPAC Name |

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-2-7-13-9-11-8-10-5-3-4-6-12(10)14-11/h3-6,11,13H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWKVGBXXBFHXEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1CC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.